molecular formula C11H10N2O3S2 B1297254 (6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid CAS No. 436088-91-4

(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid

Cat. No.: B1297254
CAS No.: 436088-91-4
M. Wt: 282.3 g/mol
InChI Key: DSRHSCKCDGMHEA-UHFFFAOYSA-N
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Description

(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid is a complex organic compound that features a benzothiazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both acetylamino and sulfanyl groups attached to the benzothiazole ring imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with acetic anhydride.

    Introduction of Acetylamino Group: The acetylamino group is introduced by reacting the benzothiazole derivative with acetic anhydride in the presence of a base such as pyridine.

    Attachment of Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the benzothiazole derivative.

    Formation of Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetylamino group, converting it to an amino group.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or dyes, due to its unique chemical properties.

Comparison with Similar Compounds

    Benzothiazole: The parent compound, which lacks the acetylamino and sulfanyl groups.

    2-Aminobenzothiazole: Similar structure but with an amino group instead of acetylamino.

    Benzothiazole-2-thiol: Contains a thiol group instead of the sulfanyl-acetic acid moiety.

Uniqueness: (6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid is unique due to the combination of functional groups attached to the benzothiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-6(14)12-7-2-3-8-9(4-7)18-11(13-8)17-5-10(15)16/h2-4H,5H2,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRHSCKCDGMHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349560
Record name [(6-Acetamido-1,3-benzothiazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-91-4
Record name 2-[[6-(Acetylamino)-2-benzothiazolyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(6-Acetamido-1,3-benzothiazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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